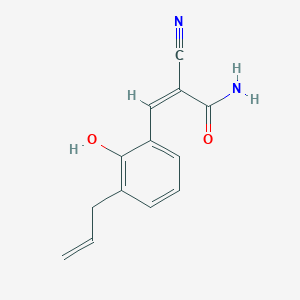
(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide, also referred to as ACH-001, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article summarizes the biological activities associated with ACH-001, focusing on its anticancer and antibacterial properties, mechanisms of action, and relevant case studies.
ACH-001 has demonstrated significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanisms include:
- Disruption of Cell Cycle Progression : ACH-001 interferes with the normal cell cycle, leading to cell cycle arrest.
- Induction of Apoptosis : The compound promotes programmed cell death through various apoptotic pathways, potentially involving mitochondrial dysfunction and activation of caspases.
Research Findings
A study evaluated the cytotoxicity of ACH-001 on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis |
| Lung Cancer | 20 | Cell cycle arrest |
| Colon Cancer | 18 | Disruption of mitochondrial function |
These findings indicate that ACH-001 could serve as a potent anticancer agent, warranting further investigation into its efficacy and safety in clinical settings.
In addition to its anticancer properties, ACH-001 exhibits antibacterial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The proposed mechanisms include:
- Inhibition of Bacterial Growth : ACH-001 disrupts essential metabolic pathways in bacteria.
- Disruption of Bacterial Cell Membranes : The compound may compromise the integrity of bacterial membranes, leading to cell lysis.
Case Studies
Research has highlighted the antibacterial efficacy of ACH-001:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These results suggest that ACH-001 could be a promising candidate for developing new antibacterial therapies.
Comparative Analysis with Other Compounds
To contextualize the biological activity of ACH-001, it is useful to compare it with other known compounds:
| Compound | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| ACH-001 | 15 | 10 |
| Doxorubicin | 5 | N/A |
| Ciprofloxacin | N/A | 5 |
This comparison illustrates that while ACH-001 may not be as potent as some established anticancer agents like doxorubicin, it shows considerable antibacterial activity comparable to ciprofloxacin.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxy-3-prop-2-enylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-4-9-5-3-6-10(12(9)16)7-11(8-14)13(15)17/h2-3,5-7,16H,1,4H2,(H2,15,17)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFVQVDXWIVZHI-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=C(C#N)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














